![molecular formula C10H11ClN2O2S B2505276 1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole CAS No. 181481-30-1](/img/structure/B2505276.png)

1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

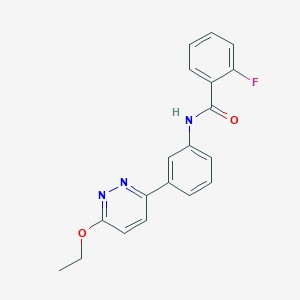

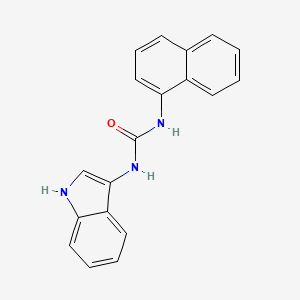

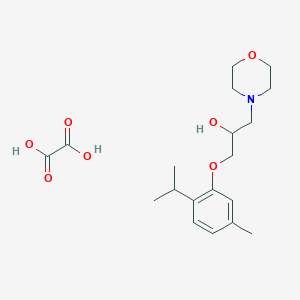

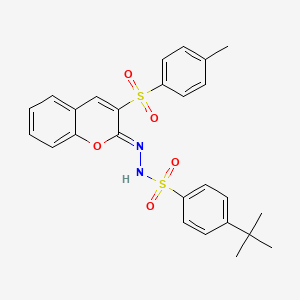

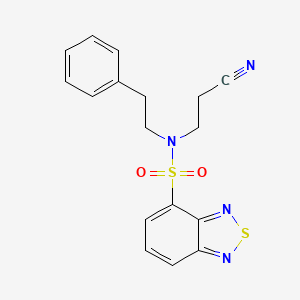

1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is a useful research compound. Its molecular formula is C10H11ClN2O2S and its molecular weight is 258.72. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioisosteric Replacement Studies

A study explored the design and synthesis of imidazole compounds as bioisosters of a specific CB1 receptor antagonist (Brijesh Kumar Srivastava et al., 2008). This research involved computer-assisted conformational analysis to understand the loss of CB1 antagonistic activity in ligands.

Oxidation Kinetics

Research on sulconazole (a related compound) investigated its oxidation kinetics in the presence of peracetic acid and hydrogen peroxide (Sou Huei Chen et al., 1991). This study aimed to understand the effects of peroxide structure and charge state on sulconazole's loss rates and product distributions.

Synthesis and Cytotoxicity Testing

A study focused on synthesizing novel imidazole derivatives and testing their cytotoxic potency against human cancer cell lines (Łukasz Balewski et al., 2020). The relationships between the structure of these compounds and their antitumor activity were discussed.

Synthesis of Leukocyte Antagonists

Research involved synthesizing a leukocyte function-associated antigen-1 antagonist, including its sulfonamide metabolite labeled with stable isotopes and carbon-14 (B. Latli et al., 2011). This work was significant for drug metabolism and pharmacokinetic studies.

Anticandidal and Antibacterial Activities

A study synthesized specific sulphonamides and screened them for antifungal activity against Candida albicans and bacteria (O. B. Ovonramwen et al., 2021). These compounds were evaluated for their potential as antimicrobial agents.

Mechanism of Action

Target of Action

It’s structurally similar to mk-0752, which is known to inhibit the gamma-secretase subunit aph-1a in humans .

Mode of Action

Based on its structural similarity to other benzenesulfonyl compounds, it’s likely that it interacts with its target via a nucleophilic substitution mechanism . In such reactions, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Given its structural similarity to mk-0752, it might be involved in the notch signaling pathway, which is regulated by the gamma-secretase complex .

Pharmacokinetics

Similar compounds like 4-chlorobenzenesulfonyl isocyanate have been used as starting reagents in the synthesis of other compounds, suggesting that they can be metabolized .

Result of Action

Inhibition of the gamma-secretase complex can result in the modulation of the notch signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptotic processes .

Biochemical Analysis

Biochemical Properties

The enzymes, proteins, and other biomolecules it interacts with are yet to be identified .

Cellular Effects

Safety data sheets indicate that similar compounds may cause severe skin burns and eye damage .

Metabolic Pathways

Similar compounds are known to undergo electrophilic aromatic substitution reactions .

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2S/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNQTUXQBZIPTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/no-structure.png)

![ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate](/img/structure/B2505194.png)

![8-(3-((2,4-dimethylphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505196.png)

![2-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2505198.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2505199.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2505204.png)

![Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate](/img/structure/B2505214.png)